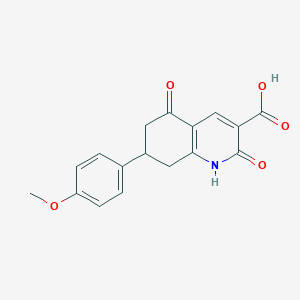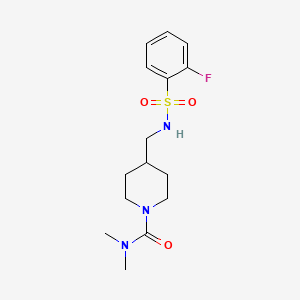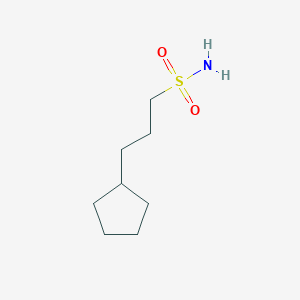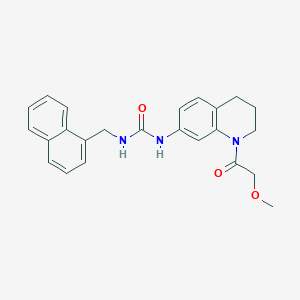
Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is an organic compound with the molecular formula C9H7BrClNO4 It is a derivative of benzoic acid and contains bromomethyl, chloro, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by chlorination to add the chloro group. Finally, bromomethylation is carried out to introduce the bromomethyl group. Each step requires specific reagents and conditions:
Nitration: Methyl benzoate is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield methyl 3-nitrobenzoate.
Chlorination: The nitro compound is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.
Bromomethylation: The final step involves the reaction of the chlorinated nitro compound with bromomethyl reagents, such as bromomethyl acetate, in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromomethyl group.
Reduction: The primary product is Methyl 2-(aminomethyl)-3-chloro-6-nitrobenzoate.
Oxidation: Products include Methyl 2-(formyl)-3-chloro-6-nitrobenzoate and Methyl 2-(carboxyl)-3-chloro-6-nitrobenzoate.
科学的研究の応用
Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
- Methyl 2-(chloromethyl)-3-chloro-6-nitrobenzoate
- Methyl 2-(bromomethyl)-4-chloro-6-nitrobenzoate
- Methyl 2-(bromomethyl)-3-chloro-5-nitrobenzoate
Uniqueness
Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with biological targets. The combination of bromomethyl, chloro, and nitro groups provides a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO4/c1-16-9(13)8-5(4-10)6(11)2-3-7(8)12(14)15/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIHMGGBWHFYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2421975.png)
![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2421977.png)
![(3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2421978.png)
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2421980.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421983.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2421986.png)




![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2421993.png)

